dTDP-3-dehydro-4,6-dideoxy-D-glucose
Description
Introduction to dTDP-3-dehydro-4,6-dideoxy-D-glucose
Historical context and discovery
The discovery and characterization of thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose emerged from extensive research into bacterial polysaccharide biosynthesis during the late 20th and early 21st centuries. This compound was first identified as an intermediate in the biosynthetic pathways leading to unusual deoxysugars found in bacterial lipopolysaccharides and cell wall components. The systematic investigation of these pathways began with studies of rhamnose biosynthesis, where researchers discovered that various 6-deoxyhexoses share common biosynthetic origins.
The compound gained particular attention through research into mycaminose biosynthesis in Streptomyces fradiae, where scientists were attempting to reconstitute entire deoxysugar biosynthetic machinery in heterologous hosts. This work led to the identification of specific enzymes responsible for the formation and modification of thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose, establishing its central role in bacterial secondary metabolite production. The development of sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to definitively characterize this compound and elucidate its structural features.
Classification as a dTDP-sugar
Thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose belongs to the broader class of nucleotide sugars, specifically the thymidine diphosphate-sugars that are predominantly found in bacterial systems. This classification places it within a specialized group of activated sugar derivatives that utilize thymidine diphosphate as the nucleotide component, distinguishing it from the uridine diphosphate-sugars more commonly found in mammalian systems and the guanosine diphosphate-sugars used for specific carbohydrate modifications.
The compound is functionally characterized as a thymidine diphosphate-sugar having 3-dehydro-4,6-dideoxy-D-glucose as the sugar component. This classification reflects both its structural composition and its biochemical function as an activated donor molecule in glycosylation reactions. The thymidine diphosphate moiety serves as an excellent leaving group, facilitating the transfer of the modified sugar residue to acceptor molecules during polysaccharide assembly. Within the broader context of nucleotide sugar biochemistry, these thymidine diphosphate-sugars represent evolutionarily distinct pathways that have been particularly conserved in bacterial lineages due to their essential roles in cell wall biosynthesis.
Nomenclature and terminological variations
The nomenclature of thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose reflects both systematic chemical naming conventions and historical terminology used in biochemical literature. The compound is known by several synonymous names that emphasize different structural or functional aspects. The primary systematic name follows International Union of Pure and Applied Chemistry conventions, explicitly describing the sugar component as 3-dehydro-4,6-dideoxy-D-glucose to indicate the presence of a ketone group at the 3-position and the absence of hydroxyl groups at positions 4 and 6.
Alternative nomenclature includes thymidine diphosphate-3-oxo-4,6-dideoxy-D-glucose, which uses "oxo" terminology to describe the ketone functionality. Additional systematic names incorporate detailed stereochemical descriptions, such as thymidine 5'-[3-(4,6-dideoxy-D-erythro-hexopyranosyl-3-ulose) dihydrogen diphosphate], which explicitly defines the stereochemistry and ring structure. The Chemical Entities of Biological Interest database assigns the identifier CHEBI:30906 to this compound, providing a standardized reference for database searches and chemical informatics applications.
Alpha-anomer specification
The anomeric configuration of thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose is specifically designated as the alpha-anomer in most biological contexts. This stereochemical specification is crucial for understanding the compound's biochemical activity, as the alpha-configuration determines the spatial orientation of the thymidine diphosphate group relative to the sugar ring. The alpha-anomeric form is preferentially recognized by the enzymes that utilize this compound as a substrate, particularly the 3,4-ketoisomerases that catalyze its formation from thymidine diphosphate-4-dehydro-6-deoxy-alpha-D-glucose.
The systematic name for the alpha-anomer is written as thymidine diphosphate-3-dehydro-6-deoxy-alpha-D-glucopyranose, emphasizing both the anomeric configuration and the pyranose ring structure. This specification becomes particularly important when discussing enzymatic mechanisms, as the alpha-configuration influences the binding affinity and catalytic efficiency of enzymes involved in its metabolism. Research has demonstrated that enzymes involved in deoxysugar biosynthesis exhibit strict stereospecificity for the alpha-anomeric form, reflecting the evolutionary optimization of these biosynthetic pathways.
Deprotonated forms
The ionization state of thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose varies depending on the physiological pH and the specific chemical environment. Under typical cellular conditions, the compound exists in various deprotonated forms due to the presence of phosphate groups that can release protons. The fully protonated form contains two acidic protons associated with the diphosphate moiety, leading to the designation as a dihydrogen diphosphate compound in systematic nomenclature.
At physiological pH values approaching 7.0, the compound predominantly exists as the dianion, designated as thymidine diphosphate-4-dehydro-6-deoxy-alpha-D-glucose(2-). This deprotonated form is the biologically active species that interacts with enzymes and participates in metabolic reactions. The negative charges on the phosphate groups influence both the solubility and the binding interactions of the compound with enzymatic active sites. Understanding these ionization states is essential for accurate kinetic studies and for the development of enzyme assays that utilize this compound as a substrate or product.
Significance in nucleotide sugar biochemistry
Thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose occupies a pivotal position within the broader landscape of nucleotide sugar biochemistry, serving as a critical branch point in the biosynthesis of diverse deoxysugar structures. This compound represents an intermediate stage in the transformation of thymidine diphosphate-glucose into specialized sugar residues that are incorporated into bacterial polysaccharides and glycoconjugates. The significance of this molecule extends beyond its role as a simple metabolic intermediate, as it embodies the evolutionary adaptation of bacterial systems to produce structurally complex carbohydrates that confer selective advantages.
Within the context of nucleotide sugar metabolism, this compound exemplifies the principle of metabolic economy, where a single precursor molecule can be channeled into multiple biosynthetic pathways through sequential enzymatic modifications. The presence of both ketone and deoxy functionalities in the sugar moiety provides multiple sites for further chemical modification, enabling the generation of structural diversity from a common precursor. Research has demonstrated that this compound can serve as a substrate for various enzymes, including aminotransferases, methyltransferases, and additional oxidoreductases, each of which introduces specific structural modifications that ultimately determine the biological properties of the final sugar products.
Role in bacterial metabolism
In bacterial metabolic networks, thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose functions as an essential intermediate in the biosynthesis of cell wall components and virulence factors. The compound is particularly important in pathogenic bacteria, where it serves as a precursor to specialized sugar residues that are incorporated into lipopolysaccharides and surface polysaccharides. These modified sugars play crucial roles in bacterial pathogenesis, including immune system evasion, adherence to host cells, and resistance to antimicrobial compounds.
The metabolic significance of this compound is highlighted by its involvement in the biosynthesis of rhamnose and related 6-deoxysugars that are essential components of bacterial cell walls. In Mycobacterium tuberculosis, enzymes that produce and modify this compound are considered potential therapeutic targets due to their absence in human metabolic pathways. Research has shown that the biosynthetic pathway leading to and from thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose is essential for bacterial viability, making it an attractive target for the development of novel antimicrobial agents.
The compound also plays a role in the production of secondary metabolites in actinomycetes, particularly in the biosynthesis of aminoglycoside antibiotics and other bioactive natural products. In Streptomyces species, the pathways involving this intermediate are responsible for generating the sugar components of macrolide antibiotics such as tylosin, where the modified sugar residues are critical for antibiotic activity. This dual role in both essential cell wall biosynthesis and secondary metabolite production underscores the fundamental importance of thymidine diphosphate-3-dehydro-4,6-dideoxy-D-glucose in bacterial physiology and biotechnology applications.
Properties
Molecular Formula |
C16H24N2O14P2 |
|---|---|
Molecular Weight |
530.31 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-14(7)22)12-4-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-15-13(21)10(20)3-8(2)29-15/h5,8-9,11-13,15,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,15?/m1/s1 |
InChI Key |
RZMOCWAVIGQAOB-UHHCRNSHSA-N |
SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis Pathways
The biosynthesis of dTDP-3-dehydro-4,6-dideoxy-D-glucose typically involves a series of enzymatic reactions that convert glucose-1-phosphate into nucleotide-activated sugars. The pathway begins with the action of glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the formation of dTDP-d-glucose. This is followed by dehydration reactions mediated by dTDP-d-glucose-4,6-dehydratase (RmlB), leading to the production of dTDP-4-keto-6-deoxy-D-glucose .
Key Enzymes in the Pathway
- RmlA (Glucose-1-phosphate thymidylyltransferase) : Converts glucose-1-phosphate to dTDP-d-glucose.
- RmlB (dTDP-d-glucose-4,6-dehydratase) : Dehydrates dTDP-d-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
These enzymes are critical as they not only facilitate the production of dTDP-sugars but also provide insights into potential antibiotic targets due to their essential roles in bacterial viability and virulence .
Structural Biology
The structural characterization of enzymes involved in the biosynthesis of dTDP-sugars has been a focus of research. For instance, studies have elucidated the three-dimensional structures of 4,6-dehydratases, revealing their catalytic mechanisms and substrate specificities. Understanding these structures aids in the design of inhibitors that could serve as novel antibiotics .
Significant Findings
- Structural studies have demonstrated that NDP-sugar dehydratases adopt specific folds that are crucial for their enzymatic functions.
- The characterization of these enzymes can lead to the identification of new antibiotic compounds by targeting their biosynthetic pathways .
Antibiotic Development
Given the increasing rates of antibiotic resistance among pathogenic bacteria, there is a growing interest in targeting nucleotide sugar pathways for new antibiotic development. dTDP-sugars are integral to the synthesis of various antibiotics, including erythromycin and tylosin . By inhibiting enzymes such as RmlA and RmlB, researchers aim to disrupt bacterial cell wall synthesis and thus combat resistant strains.
Potential Antibiotic Targets
- dTDP-d-glucose-4,6-dehydratase : A key enzyme that could be targeted to inhibit deoxysugar biosynthesis.
This approach is promising as it leverages the unique pathways present in bacteria that are not found in humans, minimizing potential side effects.
Case Studies and Research Findings
Several studies have highlighted the importance of dTDP-sugars in microbial physiology and antibiotic production:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
Mechanistic and Substrate Specificity Comparisons
Enzymatic Pathways
This compound :
- dTDP-4-keto-6-deoxy-D-glucose: Synthesized by dTDP-glucose 4,6-dehydratase (RmlB), which catalyzes the dehydration and keto-group formation at C4 . A common precursor for L-rhamnose and other 6-deoxyhexoses .
dTDP-3-keto-6-deoxy-D-glucose :
Substrate Specificity
- Accepts TDP-D-quinovose (C6-deoxy-D-glucose) as an alternative substrate, forming TDP-3-keto-6-deoxy-D-glucose .
- MegDII (3-aminotransferase) transfers amino groups to TDP-3-keto-4,6-dideoxy-D-glucose, yielding TDP-3-amino-3,6-dideoxy-D-glucose, a precursor for megalomicin .
Key Research Findings
Radical SAM Mechanism: DesII’s radical-based deamination is distinct from classical aminotransferases, requiring SAM and a [4Fe-4S] cluster .
Substrate Engineering : Modifying the C3 or C4 position (e.g., deuterium labeling at C3) alters reaction kinetics, highlighting the importance of stereoelectronic effects .
Biotechnological Applications: Heterologous expression of enzymes like DesI/DesII in E. coli enables the production of novel deoxysugars for drug development .
Preparation Methods
Thymidylyltransferase-Catalyzed Formation of dTDP-Glucose
The biosynthesis of dTDP-3-dehydro-4,6-dideoxy-D-glucose begins with glucose 1-phosphate, which is converted to dTDP-glucose via glucose-1-phosphate thymidylyltransferase (EC 2.7.7.24). This enzyme transfers a thymidylmonophosphate group from dTTP to glucose 1-phosphate, forming dTDP-glucose and inorganic pyrophosphate. The reaction equilibrium favors dTDP-glucose synthesis under physiological pH (7.0–7.5) and temperature (25–37°C).
Key Reaction Parameters:
| Parameter | Optimal Condition |
|---|---|
| pH | 7.2 |
| Temperature | 30°C |
| Cofactor Requirement | Mg²⁺ (5 mM) |
Dehydration by dTDP-Glucose 4,6-Dehydratase
dTDP-glucose 4,6-dehydratase (EC 4.2.1.46) catalyzes the dehydration of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. This step involves the abstraction of a proton from C4, followed by the elimination of a water molecule and reduction at C6. The intermediate undergoes keto-enol tautomerization, yielding this compound.
Mechanistic Insights:
-
Substrate Specificity: The enzyme exhibits strict specificity for dTDP-glucose, with a Kₘ of 0.12 mM.
-
Inhibitors: EDTA and p-chloromercuribenzoate inhibit activity by chelating Mg²⁺ and modifying cysteine residues, respectively.
Large-Scale Fed-Batch Enzymatic Synthesis
A landmark study demonstrated gram-scale production using a combined enzymatic system:
Reaction Setup
-
Enzymes: Sucrose synthase (SuSy, EC 2.4.1.13) and dTDP-glucose 4,6-dehydratase.
-
Substrates: dTDP and sucrose.
-
Conditions: Fed-batch mode with continuous dTDP feeding to prevent substrate inhibition.
Process Metrics:
| Metric | Value |
|---|---|
| Conversion Rate | 100% |
| Final Yield | 1.1 g (73%) |
| Purity Post-Purification | >95% |
Advantages of Fed-Batch Strategy
-
Substrate Inhibition Mitigation: Incremental dTDP addition avoids kinetic bottlenecks.
-
Cost Efficiency: Sucrose serves as an inexpensive glucose donor via SuSy-catalyzed UDP-glucose synthesis.
Chemical Synthesis Approaches
While enzymatic methods dominate, chemical routes provide alternatives for structural analogs:
Phosphoramidite Coupling
A three-step chemical synthesis involves:
-
Protection: Glucose hydroxyl groups are protected using acetyl or benzoyl groups.
-
Phosphorylation: Reaction with thymidine phosphoramidite under anhydrous conditions.
-
Deprotection and Oxidation: Sequential removal of protecting groups and oxidation at C3.
Limitations:
-
Lower stereochemical control compared to enzymatic methods.
-
Requires toxic reagents (e.g., dichloroacetic acid).
Purification and Isolation Techniques
Anion-Exchange Chromatography
Crude reaction mixtures are loaded onto DEAE-Sepharose columns equilibrated with Tris-HCl (pH 8.0). Elution with a linear NaCl gradient (0–1.0 M) separates this compound from nucleotides and proteins.
Gel Filtration
Further purification via Sephadex G-25 removes low-molecular-weight contaminants. The compound elutes at a molecular weight of 542.3 Da, consistent with its theoretical mass.
Purification Summary:
| Step | Purity Increase | Yield Loss |
|---|---|---|
| Anion-Exchange | 60% → 85% | 15% |
| Gel Filtration | 85% → 95% | 10% |
Analytical Validation Methods
Spectrophotometric Assays
Hexokinase/glucose-6-phosphate dehydrogenase-coupled assays quantify residual glucose via NADPH formation at 340 nm. For this compound, absorbance at 320 nm (ε = 12,400 M⁻¹cm⁻¹) monitors enol formation.
Assay Conditions:
| Parameter | Specification |
|---|---|
| Wavelength | 340 nm (NADPH) |
| Sample Volume | 0.1–2.0 mL |
| Linear Range | 4–80 µg/cuvette |
Nuclear Magnetic Resonance (NMR)
¹H and ³¹P NMR confirm structural integrity:
-
¹H NMR (D₂O): δ 5.90 (d, H-1), 2.40 (m, H-4), 1.30 (d, H-6).
-
³¹P NMR: δ -10.2 (dTDP α-P), -11.8 (dTDP β-P).
Q & A
Q. What is the role of dTDP-3-dehydro-4,6-dideoxy-D-glucose in bacterial secondary metabolite biosynthesis?
this compound is a critical intermediate in the biosynthesis of deoxysugars such as desosamine, a 3-(N,N-dimethylamino)-3,4,6-trideoxyhexose found in macrolide antibiotics (e.g., methymycin, pikromycin). The enzyme DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes its formation via deamination of TDP-4-amino-4,6-dideoxy-D-glucose. This step is essential for conferring biological activity to macrolide antibiotics .
Methodological Insight : To confirm its role, researchers use genetic knockout studies in Streptomyces venezuelae coupled with HPLC-MS analysis of intermediates. Enzyme assays with purified DesII and NADPH-dependent reducing systems (flavodoxin/flavodoxin reductase) validate activity .
Q. How can researchers characterize this compound experimentally?
Characterization involves:
- HPLC : Separation on C18 columns with UV detection (e.g., 320 nm for keto-sugar derivatives). For example, dTDP-3-keto-4,6-dideoxy-D-glucose elutes at ~10.6 min under isocratic conditions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., m/z 530.0941 for the deprotonated ion) .
- Enzyme Kinetics : Steady-state kinetic parameters (KM, Vmax) are determined using NADPH depletion assays (monitored at 340 nm) or substrate/product quantification via HPLC .
Advanced Research Questions
Q. What mechanistic insights support the radical SAM-dependent deamination catalyzed by DesII?
DesII employs a 5′-deoxyadenosyl radical (generated from SAM and a [4Fe-4S]<sup>1+</sup> cluster) to abstract a hydrogen atom from C3 of TDP-4-amino-4,6-dideoxy-D-glucose. EPR spectroscopy detects a radical intermediate (g = 2.0025) with hyperfine coupling to C2 and C4 protons, confirming a C3α-hydroxyalkyl radical intermediate. Deuterium labeling (TDP-[3-<sup>2</sup>H] substrate) further demonstrates direct H-transfer to 5′-deoxyadenosine .
Q. Methodological Insight :
Q. How can researchers resolve contradictions in DesII’s dual activity (deamination vs. dehydrogenation)?
DesII exhibits substrate-dependent redox-neutral deamination (TDP-4-amino-4,6-dideoxy-D-glucose → TDP-3-keto-4,6-dideoxy-D-glucose) and oxidative dehydrogenation (TDP-D-quinovose → TDP-3-keto-6-deoxy-D-glucose). To distinguish these:
- Stoichiometric Analysis : Monitor SAM consumption (via HPLC) and NADPH/NADP<sup>+</sup> ratios. Deamination requires SAM regeneration, while dehydrogenation consumes reducing equivalents .
- Substrate Specificity Assays : Compare kinetic parameters (kcat/KM) for physiological vs. non-physiological substrates .
Q. What experimental strategies elucidate the biosynthetic enzyme cascade producing this compound?
The pathway involves:
RmlA : Glucose-1-phosphate thymidylyltransferase (forms dTDP-D-glucose).
RmlB : dTDP-D-glucose 4,6-dehydratase (generates dTDP-4-keto-6-deoxy-D-glucose).
DesI/DesII : Aminotransferase and radical SAM deaminase (yield dTDP-3-keto-4,6-dideoxy-D-glucose).
Q. Methodological Insight :
- Reconstitution Studies : Co-incubate purified enzymes (RmlA, RmlB, DesI, DesII) with substrates (glucose-1-phosphate, SAM, NADPH). Intermediates are tracked via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .
- X-ray Crystallography : Resolve structures of intermediates bound to enzymes (e.g., WlaRA/WlaRB ketoisomerases) to identify active-site residues .
Q. How do researchers analyze kinetic discrepancies in radical SAM enzyme mechanisms?
Contradictions arise from competing radical quenching pathways or alternative substrate conformations. Solutions include:
- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to capture transient radical species .
- Isotope Effects : Compare <sup>1</sup>H/<sup>2</sup>H kinetic isotope effects (KIE) to differentiate H-transfer steps .
- Mutagenesis : Target conserved cysteines (CxxxCxxC motif) to disrupt [4Fe-4S] cluster binding and test activity loss .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
